Undecanedioic acid, bis(2-ethylhexyl) ester
Overview
Description
Undecanedioic acid, bis(2-ethylhexyl) ester: is an organic compound that belongs to the class of esters. It is derived from undecanedioic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of undecanedioic acid, bis(2-ethylhexyl) ester typically involves the esterification reaction between undecanedioic acid and 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions: Undecanedioic acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanedioic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed:
Hydrolysis: Undecanedioic acid and 2-ethylhexanol.
Transesterification: New esters and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Undecanedioic acid, bis(2-ethylhexyl) ester has several scientific research applications, including:
Polymer Chemistry: It is used as a plasticizer in the production of polymers to enhance their flexibility and durability.
Biomedical Research: The ester is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industrial Applications: It is used in the formulation of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.
Mechanism of Action
The mechanism of action of undecanedioic acid, bis(2-ethylhexyl) ester involves its interaction with molecular targets through ester bonds. In drug delivery systems, the ester can form stable complexes with drugs, facilitating their controlled release. The pathways involved include ester hydrolysis and transesterification, which allow the compound to release the active drug molecules in a controlled manner.
Comparison with Similar Compounds
- Decanedioic acid, bis(2-ethylhexyl) ester
- Dodecanedioic acid, bis(2-ethylhexyl) ester
- Hexanedioic acid, bis(2-ethylhexyl) ester
Comparison: Undecanedioic acid, bis(2-ethylhexyl) ester is unique due to its specific chain length, which provides a balance between flexibility and stability. Compared to decanedioic acid, bis(2-ethylhexyl) ester, it offers better flexibility, while compared to dodecanedioic acid, bis(2-ethylhexyl) ester, it provides better stability. This makes it a preferred choice in applications requiring a balance of these properties.
Properties
IUPAC Name |
bis(2-ethylhexyl) undecanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-5-9-18-24(7-3)22-30-26(28)20-16-14-12-11-13-15-17-21-27(29)31-23-25(8-4)19-10-6-2/h24-25H,5-23H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDYPHCSMRYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCC(=O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959534 | |
Record name | Bis(2-ethylhexyl) undecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38717-66-7 | |
Record name | 1,11-Bis(2-ethylhexyl) undecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38717-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanedioic acid, bis(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038717667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-ethylhexyl) undecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecanedioic acid, 1,11-bis(2-ethylhexyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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